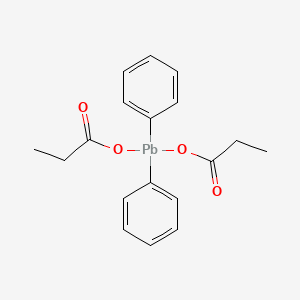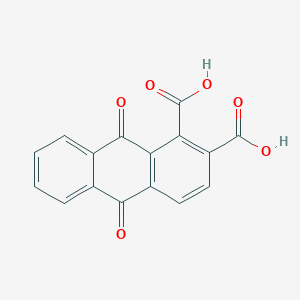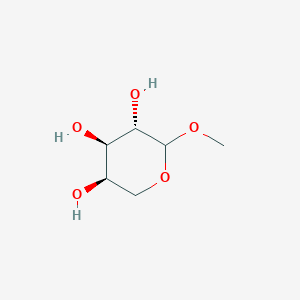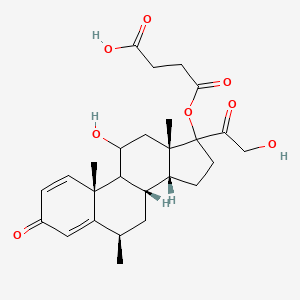
Lead diphenyl acid propionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lead diphenyl acid propionate is a chemical compound that combines lead with diphenyl acid and propionic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of lead diphenyl acid propionate typically involves the reaction of diphenyl acid with lead salts in the presence of propionic acid. The reaction conditions often require controlled temperatures and specific solvents to ensure the proper formation of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as crystallization or distillation to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: Lead diphenyl acid propionate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form lead oxides and other by-products.
Reduction: Reduction reactions may convert the lead component to different oxidation states.
Substitution: The diphenyl and propionate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Substitution reactions often require catalysts or specific solvents to facilitate the exchange of functional groups.
Major Products Formed: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lead oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Lead diphenyl acid propionate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound may be studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Research may explore its potential therapeutic applications or its role in drug delivery systems.
Industry: It can be used in the production of specialized materials or as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of lead diphenyl acid propionate involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and altering their activity, leading to changes in cellular processes and pathways. The specific molecular targets and pathways involved depend on the context in which the compound is used.
Comparación Con Compuestos Similares
Lead acetate: Another lead-containing compound with different chemical properties and applications.
Diphenyl acetic acid: A related compound that lacks the lead component.
Propionic acid derivatives: Compounds that share the propionic acid moiety but differ in their other functional groups.
Uniqueness: Lead diphenyl acid propionate is unique due to its combination of lead, diphenyl acid, and propionic acid, which imparts specific chemical properties and potential applications that are distinct from those of similar compounds
Propiedades
Número CAS |
56764-40-0 |
|---|---|
Fórmula molecular |
C18H20O4Pb |
Peso molecular |
507 g/mol |
Nombre IUPAC |
[diphenyl(propanoyloxy)plumbyl] propanoate |
InChI |
InChI=1S/2C6H5.2C3H6O2.Pb/c2*1-2-4-6-5-3-1;2*1-2-3(4)5;/h2*1-5H;2*2H2,1H3,(H,4,5);/q;;;;+2/p-2 |
Clave InChI |
BWOREAPMHKDVSC-UHFFFAOYSA-L |
SMILES canónico |
CCC(=O)O[Pb](C1=CC=CC=C1)(C2=CC=CC=C2)OC(=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(4,6-Dimethoxypyrimidin-2-YL)-N-([6-(trifluoromethyl)pyridin-3-YL]methyl)aniline](/img/structure/B13797152.png)

![4-[(2,5-Dimethylphenyl)azo]-2-[(2-methylphenyl)azo]-1,3-benzenediol](/img/structure/B13797165.png)
![tert-Butyl 6-chloro-7-methyl-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B13797167.png)


![5-Methoxybicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13797191.png)



![dizinc;N,N-dimethylcarbamodithioate;N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate](/img/structure/B13797209.png)

![Acetamide,N-cyclohexyl-2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl-](/img/structure/B13797226.png)
